3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Description
3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.257. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Compounds derived from 1,3,4-oxadiazoles, such as those synthesized from fenbufen (a known anti-inflammatory drug), have shown promising anti-inflammatory and analgesic properties. These compounds, specifically those with substituted aryl groups, have demonstrated significant activity in carrageenan-induced rat paw edema tests and acetic acid-induced writhing tests, indicating their potential as safer anti-inflammatory and analgesic agents with low ulcerogenic action and reduced lipid peroxidation effects (Husain et al., 2009). Additionally, certain 1,3,4-oxadiazole derivatives have shown anti-thrombotic properties in rats, further underscoring their therapeutic potential (Basra et al., 2019).
Antimicrobial Activity
New benzimidazole derivatives, including those involving 1,3,4-oxadiazole structures, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential against various microorganisms, suggesting their utility in addressing microbial infections (El-masry et al., 2000).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of oxadiazole derivatives extends to their use in creating a variety of pharmacologically active compounds. For instance, novel indole-based hybrid oxadiazole scaffolds have been developed, exhibiting potent urease inhibitory activity. These compounds have been identified as valuable therapeutic agents in drug design due to their competitive inhibition properties and good binding energy values in in silico studies (Nazir et al., 2018).
Continuous Flow Synthesis
The safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of related compounds, such as 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, demonstrate the advancement in methodologies for handling potentially explosive reagents. This approach has enabled the efficient synthesis of these compounds at high temperatures and excellent yields, highlighting the importance of innovative techniques in chemical synthesis (Gutmann et al., 2012).
Properties
IUPAC Name |
3-[3-(3-acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-7(15)13-11(4-5-18-6-11)10-12-8(19-14-10)2-3-9(16)17/h2-6H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQQBCJBKFWGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCOC1)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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